N-(2-Ethoxyphenyl)-6-methyl-5-propylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(2-Ethoxyphenyl)-6-methyl-5-propylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxyphenyl)-6-methyl-5-propylthieno[2,3-d]pyrimidin-4-amine typically involves the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: The synthesis begins with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol.
Substitution Reaction: The 2,4-dichlorothieno[2,3-d]pyrimidine is treated with 2-ethoxyaniline in the presence of a base such as N,N-dimethylformamide (DMF) to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethoxyphenyl)-6-methyl-5-propylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions if present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base like DMF.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thienopyrimidines.
Scientific Research Applications
N-(2-Ethoxyphenyl)-6-methyl-5-propylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific kinases.
Pharmacology: The compound is studied for its antimicrobial and antifungal activities.
Materials Science: It can be used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(2-Ethoxyphenyl)-6-methyl-5-propylthieno[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-Pyridine Substituted 2-Chlorothieno[2,3-d]pyrimidine Derivatives: These compounds share a similar thienopyrimidine core and exhibit antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are known for their kinase inhibitory activities and are used in cancer research.
Uniqueness
N-(2-Ethoxyphenyl)-6-methyl-5-propylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ethoxyphenyl group enhances its binding affinity and selectivity towards certain molecular targets, making it a promising candidate for drug development.
Biological Activity
N-(2-Ethoxyphenyl)-6-methyl-5-propylthieno[2,3-d]pyrimidin-4-amine is a synthetic compound belonging to the thienopyrimidine class, characterized by its thieno[2,3-d]pyrimidine core structure. This compound features an ethoxy group attached to a phenyl ring and a propyl substituent, which contribute to its unique chemical properties and potential biological activities. The molecular formula for this compound is C₁₈H₂₁N₃OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The specific biological activity of this compound remains largely unexplored; however, compounds within the thienopyrimidine class are known for various pharmacological effects. Preliminary studies suggest that this compound may interact with biological targets relevant to therapeutic applications, including anti-inflammatory and anti-cancer activities. Further pharmacological studies are required to elucidate its efficacy and mechanism of action.
Comparative Analysis with Similar Compounds
Compounds structurally related to this compound exhibit diverse biological activities. Below is a comparative table highlighting some of these compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
6-Methyl-5-propylthieno[2,3-d]pyrimidin-4-amine | Lacks ethoxy group | May exhibit different solubility and bioactivity |
N-(4-Ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine | Different phenyl substitution | Potentially altered pharmacokinetics |
5-Methylthieno[2,3-d]pyrimidin-4-amines | Variations in methyl substitution | Differences in reactivity and biological effects |
Case Studies and Research Findings
- Anticancer Activity : Research has indicated that thienopyrimidine derivatives can inhibit cancer cell proliferation. For instance, studies on similar compounds have shown that they can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and death.
- Anti-inflammatory Effects : Some thienopyrimidine compounds have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines. This suggests that this compound may possess similar properties.
- Diabetes Research : Related compounds have been investigated for their protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. For example, certain derivatives have shown significant β-cell protective activity with effective concentrations (EC50) in the low micromolar range .
Properties
CAS No. |
917907-75-6 |
---|---|
Molecular Formula |
C18H21N3OS |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-6-methyl-5-propylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H21N3OS/c1-4-8-13-12(3)23-18-16(13)17(19-11-20-18)21-14-9-6-7-10-15(14)22-5-2/h6-7,9-11H,4-5,8H2,1-3H3,(H,19,20,21) |
InChI Key |
GAIGKXHNFZBLJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SC2=NC=NC(=C12)NC3=CC=CC=C3OCC)C |
Origin of Product |
United States |
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